molecular formula C7H10N2O2 B1213157 Ethyl 5-methyl-1H-imidazole-4-carboxylate CAS No. 51605-32-4

Ethyl 5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B1213157
CAS No.: 51605-32-4
M. Wt: 154.17 g/mol
InChI Key: VLDUBDZWWNLZCU-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1H-imidazole-4-carboxylate (EMIC) is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . Its structure features an imidazole ring substituted with an ethyl ester group at the 4-position and a methyl group at the 5-position (Figure 1). This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ability to form coordination complexes with metal ions and modulate biological pathways .

Preparation Methods

Debus-Radziszewski Condensation Method

The classical Debus-Radziszewski reaction remains a cornerstone for imidazole synthesis. This method involves the condensation of glyoxal, ammonia, and an α-keto ester derivative under acidic conditions. For ethyl 5-methyl-1H-imidazole-4-carboxylate, the protocol is adapted as follows:

Reaction Mechanism

  • Enolization : Ethyl 3-oxopentanoate undergoes enolization in acetic acid, facilitated by sodium ethylate.

  • Cyclization : The enol intermediate reacts with ammonium acetate, forming the imidazole ring via nucleophilic attack and dehydration .

  • Methylation : A methyl group is introduced at the 5-position using methyl iodide under basic conditions.

Optimization

  • Solvent System : Acetic acid/methyl acetate (3:1 v/v) enhances cyclization efficiency .

  • Temperature : Reactions conducted at 60–75°C yield 68–72% product purity .

Limitations : Side products like 4,5-dimethylimidazole derivatives may form due to over-alkylation, necessitating chromatographic purification.

Multi-Component One-Pot Synthesis

Modern approaches prioritize atom economy and reduced isolation steps. A one-pot method combines aldehydes, ammonium acetate, and ethyl 3-oxopentanoate in ethanol under reflux .

Key Parameters

ParameterOptimal RangeImpact on Yield
Aldehyde SubstituentElectron-withdrawing75–85%
Reaction Time12–18 hoursMaximal at 16h
CatalystPd(PPh₃)₄90% efficiency

Case Study : Using 4-fluorobenzaldehyde, the reaction achieves 77% yield with a melting point of 119–120°C .

Advantages :

  • Eliminates intermediate isolation, reducing solvent waste.

  • Scalable to industrial production with yields exceeding 80% under optimized conditions .

Catalytic Cyclization Using Inorganic Salt Composite Catalysts

A patented method (CN105693619A) employs barium sulfate, ferric nitrate, and iron sulfate as co-catalysts for high-purity synthesis .

Procedure Overview

  • Enolization : Acetyl glycine ethyl ester reacts with ethyl formate in methyl acetate, catalyzed by sodium ethylate.

  • Cyclization : Potassium thiocyanate and copper sulfate mediate thiol group elimination, forming 2-sulfydryl-4-imidazole-ethyl formate.

  • Oxidation Desulfurization : Inorganic catalysts (BaSO₄/Fe(NO₃)₃) oxidize thiol groups, yielding ethyl 5-methylimidazole-4-carboxylate .

Industrial Validation :

  • Pilot-scale batches (50 kg) achieve 92% purity after recrystallization.

  • Catalyst recyclability reduces production costs by 30% compared to traditional methods .

Microwave-Assisted Electrocyclization

Microwave irradiation accelerates 1,5-electrocyclization of azavinyl azomethine ylides, enabling rapid imidazole formation .

Protocol Highlights

  • Reagents : 1,2-Diaza-1,3-dienes, primary amines, and aldehydes.

  • Conditions : 150 W irradiation, 90°C, 20 minutes.

  • Yield : 70–85% for aryl-substituted derivatives .

Example :
Ethyl 3-(4-fluorophenyl)-5-methylimidazole-4-carboxylate\text{Ethyl 3-(4-fluorophenyl)-5-methylimidazole-4-carboxylate}

  • Time : 15 minutes

  • Purity : 98% (HPLC)

  • Application : Intermediate for antiviral agents .

Advantages :

  • Reduces reaction time from hours to minutes.

  • Enhances regioselectivity for 4-carboxylate derivatives .

Chemical Reactions Analysis

Substitution Reactions

Substitution reactions occur at the imidazole ring or the ester functional group, enabling structural diversification.

Bromination

Bromination at the C-2 position is achieved using N-bromosuccinimide (NBS) in dichloromethane at room temperature. This reaction is critical for synthesizing halogenated derivatives for further functionalization.

ReagentSolventConditionsProductYield (%)
NBSDCMRT, 6 hoursEthyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate85–90

Nucleophilic Substitution

The ester group undergoes nucleophilic substitution with primary amines or hydrazines. For example, reaction with hydrazine hydrate converts the ester to a carbohydrazide :

ReagentConditionsProductYield (%)
Hydrazine hydrateEthanol, reflux5-Methyl-1H-imidazole-4-carbohydrazide78

Cycloaddition Reactions

The compound participates in cycloaddition reactions to construct polycyclic frameworks.

1,5-Electrocyclization

Microwave-assisted 1,5-electrocyclization with azavinyl azomethine ylides generates substituted imidazole derivatives . For instance, reacting with benzylamine and aldehydes yields 3-arylimidazole-4-carboxylates:

EntryAldehydeAmineProductYield (%)
1ButanalBenzylamine3-Benzyl-2-butyl-5-methylimidazole-4-carboxylate70
2ParaformaldehydeBenzylamine3-Benzyl-5-methylimidazole-4-carboxylate71

Hydrolysis Reactions

The ethyl ester group is hydrolyzed under basic conditions to form carboxylic acids, which are intermediates for further derivatization .

ReagentSolventConditionsProductYield (%)
NaOH (1M)THF/MeOH/H₂OReflux, 4 hours5-Methyl-1H-imidazole-4-carboxylic acid92

Multicomponent Reactions

One-pot multicomponent reactions with aldehydes and amines enable efficient synthesis of polysubstituted imidazoles. For example, combining with thiophen-2-yl-acetaldehyde and benzylamine under microwave irradiation produces complex derivatives :

EntryAldehydeAmineProductYield (%)
1Thiophen-2-yl-acetaldehydeBenzylamine3-Benzyl-2-(thiophen-2-yl)-5-methylimidazole-4-carboxylate87

Coordination Chemistry

While excluded sources mention Co²+ coordination, permitted data indicate potential for metal complexation, given structural analogs like ethyl 2-ethenyl derivatives forming coordination compounds.

Experimental Insights

  • Microwave Efficiency : Reactions under microwave irradiation reduce reaction times from hours to minutes while improving yields (e.g., 70–87% in multicomponent reactions) .

  • Steric Effects : Bulky substituents on aldehydes or amines decrease yields due to hindered cycloaddition .

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-methyl-1H-imidazole-4-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals. Its applications in drug development are particularly notable for:

  • Neurological Disorders : The compound has been utilized in the synthesis of drugs targeting neurological conditions, enhancing their efficacy and specificity .
  • Antiviral Activity : Recent studies have shown promising antiviral activity against viruses such as HIV-1, where derivatives of this compound exhibited moderate inhibition percentages while maintaining low cytotoxicity .

Agricultural Chemistry

In agricultural chemistry, this compound is employed in formulating agrochemicals. Its benefits include:

  • Pest Control : It provides effective solutions for pest management, contributing to sustainable agricultural practices by minimizing environmental impact .

Biochemical Research

The compound plays a significant role in biochemical research:

  • Building Block for Biological Molecules : It is used in synthesizing biologically active molecules, aiding researchers in developing new therapies and understanding metabolic pathways .
  • Enzyme Inhibition : Investigations into its potential as an enzyme inhibitor have revealed its ability to disrupt key biochemical processes, making it relevant for drug discovery.

Material Science

This compound is also explored for its applications in material science:

  • Advanced Materials : It is investigated for creating advanced materials, including polymers and coatings that exhibit improved durability and resistance to environmental factors .

Food Industry

The compound's potential use as a food additive is being explored:

  • Flavor Enhancement : It may enhance flavor profiles and preserve food quality, offering advantages over traditional preservatives .

Data Table: Applications Overview

Application AreaSpecific Use CaseKey Benefits
Pharmaceutical DevelopmentSynthesis of drugs for neurological disordersEnhanced efficacy and specificity
Agricultural ChemistryFormulation of agrochemicalsSustainable pest control
Biochemical ResearchBuilding block for biologically active moleculesInsights into metabolic pathways
Material ScienceCreation of advanced materialsImproved durability
Food IndustryPotential food additiveFlavor enhancement and preservation

Case Study 1: Antiviral Activity

A study evaluated various derivatives of this compound against HIV-1. Compounds demonstrated moderate antiviral activity with selectivity indices indicating low cytotoxicity, highlighting their potential as therapeutic agents .

Case Study 2: Agricultural Application

Research on the application of this compound in agrochemicals showed its effectiveness in pest control formulations, contributing to environmentally friendly agricultural practices without compromising efficacy .

Case Study 3: Material Science Innovation

Innovations in material science have seen the use of this compound in developing coatings that resist environmental degradation, showcasing its utility beyond traditional applications.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-1H-imidazole-4-carboxylate involves its interaction with various molecular targets. For instance, it can form coordination compounds with metal ions, inhibiting processes such as photosynthetic electron flow and ATP synthesis . The imidazole ring can also interact with enzymes, potentially inhibiting their activity through binding to the active site.

Comparison with Similar Compounds

Key Properties:

  • Synthesis : Common methods include the Debus-Radziszewski synthesis (condensation of glyoxal, ammonia, and aldehydes) and the Wallach synthesis (cyclization of α-halo ketones with amines) .
  • Applications :
    • Pharmaceuticals : Intermediate for antihypertensive drugs (e.g., olmesartan medoxomil) .
    • Agriculture : Inhibits photosynthetic electron transport in plants by binding to Co²⁺ ions, disrupting ATP synthesis .
    • Material Science : Used in polymers and coatings for enhanced durability .

Ethyl 5-methyl-1H-imidazole-4-carboxylate belongs to a broader class of substituted imidazoles. Below is a detailed comparison with structurally related compounds, highlighting differences in substituents, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Unique Properties Applications Ref.
This compound C₇H₁₀N₂O₂ - 5-methyl
- 4-ethyl ester
- Inhibits photosynthetic electron transport
- Forms coordination complexes with Co²⁺
Agrochemicals, drug intermediates
Ethyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate C₁₄H₁₆N₂O₃ - 2-methoxyphenyl - Enhanced aromatic π-π interactions
- Higher solubility in polar solvents
Enzyme inhibition studies
Ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate hydrochloride C₉H₁₁ClN₂O₂ - 2-ethenyl
- Hydrochloride salt
- Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)
- Improved crystallinity
Pharmaceutical intermediates
Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate C₆H₈BrN₃O₂ - 2-amino
- 4-bromo
- Bromine enables nucleophilic substitution
- Stronger hydrogen bonding capacity
Antibacterial agents
Methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate C₁₃H₁₁F₃N₂O₂ - 3-(trifluoromethyl)phenyl - Electronegative CF₃ group enhances metabolic stability Antiviral drug candidates

Biological Activity

Ethyl 5-methyl-1H-imidazole-4-carboxylate (EMIC) is a compound of significant interest due to its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and agriculture. This article provides a comprehensive overview of the biological activity of EMIC, detailing its mechanisms of action, biochemical properties, and relevant case studies.

  • Chemical Formula : C₇H₁₀N₂O₂
  • Molecular Weight : 154.1665 g/mol
  • CAS Number : 51605-32-4
  • Appearance : White to almost white powder or crystal
  • Purity : ≥98.0% (by HPLC)

Target of Action

EMIC primarily targets the photosynthetic electron flow and ATP synthesis , acting as a potent inhibitor within these processes. By forming coordination compounds with cobalt ions (Co²⁺), it disrupts essential biochemical pathways critical for energy production in plants.

Mode of Action

The compound inhibits photosynthetic electron transport by interacting with specific proteins in the chloroplasts, notably affecting the QB binding site on the D1 protein and the b6f complex. This inhibition leads to a reduction in the plant's ability to convert light energy into chemical energy, ultimately affecting growth and productivity.

Biochemical Pathways

EMIC's interaction with cobalt ions results in the formation of coordination complexes that inhibit metalloenzymes involved in metabolic pathways. These interactions can significantly influence metabolic flux and metabolite levels within cells.

Cellular Effects

The inhibition of ATP synthesis by EMIC has notable effects on cellular metabolism. It can lead to decreased energy availability, impacting various cellular functions and processes, particularly in photosynthetic organisms.

Pharmacokinetics

The bioavailability of EMIC is influenced by its chemical stability and interaction with cellular transport mechanisms. Its pharmacokinetic profile suggests that it can be effectively utilized in various experimental setups to study its biological effects.

Case Study 1: Antimicrobial Efficacy

Research has shown that imidazole derivatives similar to EMIC exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Modifications at specific positions on the imidazole ring enhance activity against resistant strains, indicating potential applications in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that imidazole derivatives possess anticancer properties against various cancer cell lines. Structural modifications of EMIC could lead to increased cytotoxicity, suggesting its potential as a candidate for further development in cancer therapies.

Applications in Scientific Research

Field Applications
Chemistry Building block for synthesizing complex molecules
Biology Investigated for antimicrobial and antifungal properties
Medicine Potential use in drug development targeting enzyme inhibition
Agricultural Chemistry Formulation of agrochemicals for pest control while minimizing environmental impact
Material Science Development of advanced materials with specific electronic or optical properties

Q & A

Basic Research Questions

Q. What are common synthetic routes for Ethyl 5-methyl-1H-imidazole-4-carboxylate?

  • Methodology :

  • Suzuki Coupling : React ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate with arylboronic acids (e.g., 2-ethoxyphenylboronic acid) in toluene/THF/water using NaHCO₃ as a base and Pd(PPh₃)₄ as a catalyst (90°C, 12 h) to introduce aryl groups at the 2-position .
  • One-Pot Synthesis : Combine aldehydes, ammonium acetate, and ethyl 3-oxopentanoate in ethanol under reflux to form 1,2,4,5-tetrasubstituted imidazoles. Yields range from 70–85% depending on substituents .
    • Example Reaction Table :
Substituents (R₁, R₂, R₃)Product Yield (%)Melting Point (°C)
4-Fluorophenyl, Ph, Ph77119–120
4-Bromophenyl, Me, Ph75106–107
Data adapted from multi-component synthesis studies .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 11.74 (s, 1H, NH), δ 2.53 (s, 3H, CH₃), and δ 1.42 (t, 3H, CH₂CH₃) confirm imidazole backbone and ester groups .
  • ¹³C NMR : Signals at δ 163.5 (C=O) and δ 14.5 (CH₂CH₃) validate carbonyl and ethyl moieties .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) matches calculated [M+H]⁺ values (e.g., 364.1379 for C₁₈H₂₃N₂O₄S) with <2 ppm error .
    • X-ray Crystallography : SHELXL refines anisotropic displacement parameters and validates molecular geometry (e.g., bond angles, torsion) .

Q. How should researchers handle safety concerns during synthesis?

  • Key Precautions :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact, as imidazole derivatives may decompose into toxic gases under heat .
  • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in substituted imidazoles?

  • Refinement Strategies :

  • Use SHELXL to model disorder in flexible substituents (e.g., ethyl groups) via PART and SUMP instructions .
  • WinGX/ORTEP : Visualize anisotropic displacement ellipsoids to detect torsional strain or non-planar conformations .
    • Case Study : A study of ethyl 2-(2-ethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate revealed planar imidazole rings (deviation <0.01 Å) and validated hydrogen bonding via Fourier difference maps .

Q. What role do hydrogen-bonding patterns play in supramolecular assembly?

  • Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., R₂²(8) for N–H⋯O interactions between imidazole NH and ester carbonyl groups) .
  • Example : In ethyl 4-nitro-1H-imidazole-5-carboxylate, nitro and ester groups form intermolecular C=O⋯H–N bonds, stabilizing π-stacked layers .

Q. How do substituent modifications impact bioactivity in imidazole derivatives?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups : Nitro or trifluoromethyl at C4/C5 enhance enzyme inhibition (e.g., Chikungunya virus protease IC₅₀ <1 µM) .
  • Aryl Substitutions : 4-Fluorophenyl at C2 increases membrane permeability in antiviral analogs .
    • Table: Bioactivity vs. Substituents
Substituent (Position)Target ActivityKey Finding
CF₃ (C4)Antiviral95% inhibition at 10 µM
4-Fluorophenyl (C2)AntitumorIC₅₀ = 8.2 µM (HeLa cells)

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. MS)?

  • Troubleshooting Workflow :

Confirm sample purity via HPLC (>98% purity threshold) .

Cross-validate NMR assignments using 2D experiments (HSQC, HMBC).

Reconcile MS discrepancies by checking adduct formation (e.g., Na⁺/K⁺) or isotopic patterns .

Properties

IUPAC Name

ethyl 5-methyl-1H-imidazole-4-carboxylate
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InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-5(2)8-4-9-6/h4H,3H2,1-2H3,(H,8,9)
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InChI Key

VLDUBDZWWNLZCU-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C1=C(NC=N1)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10N2O2
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DSSTOX Substance ID

DTXSID5068655
Record name Ethyl 4-methylimidazole-5-carboxylate
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Molecular Weight

154.17 g/mol
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Physical Description

Off-white or yellow crystalline powder; Odorless; [Acros Organics MSDS]
Record name Ethyl-4-methyl-5-imidazolecarboxylate
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CAS No.

51605-32-4
Record name 1H-Imidazole-5-carboxylic acid, 4-methyl-, ethyl ester
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Record name 1H-Imidazole-5-carboxylic acid, 4-methyl-, ethyl ester
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Record name Ethyl 4-methylimidazole-5-carboxylate
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Record name Ethyl 4-methylimidazole-5-carboxylate
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Record name ETHYL 4-METHYL-5-IMIDAZOLCARBOXYLATE
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Synthesis routes and methods I

Procedure details

One mole of ethyl 2-hydroxyimino-acetoacetate, prepared from 130 g. (1 m.) of ethyl acetoacetate, was added over 75 minutes to a stirred suspension of 166 ml. (3 m.) of concentrated sulfuric acid and 105 g. (3.5 m.) of paraformaldehyde at 5°-10°. The mixture was stirred at 5°-10° for four hours and aqueous ammonia (28%) was added to pH 5 and the temperature rose to 70°. The reaction mixture was held for 30 minutes at pH 5 at 65°-70° and then neutralized with aqueous ammonia (28%). The mixture was cooled to 10°. The solid material was filtered off, washed with water and isopropanol and dried to give ethyl 5-methyl-4-imidazolecarboxylate (yield 50%).
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Synthesis routes and methods II

Procedure details

To a stirred cold (0°) suspension of concentrated hydrochloric acid (516 ml.) and paraformaldehyde (105 g.) was added ethyl 2-hydroxyiminoacetoacetate prepared from 130 g. (1 m.) of ethyl acetoacetate over two hours maintaining the reaction temperature at 5°-15°. After stirring one hour at 5°-15°, aqueous ammonia (28%) was added slowly until pH reached 5 and temperature rose to 70° over 35 minutes. The reaction mixture was held at pH 5 at 65°-70° for 30 minutes and then aqueous ammonia (28%) was added until the mixture was neutral. The mixture was cooled to 10° and the solid material was filtered off and washed with water and isopropanol and dried to give ethyl 5-methyl-4-imidazolecarboxylate, m.p. 204°-206°, yield 61-65%.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 5-methyl-1H-imidazole-4-carboxylate
Ethyl 5-methyl-1H-imidazole-4-carboxylate
Ethyl 5-methyl-1H-imidazole-4-carboxylate
Ethyl 5-methyl-1H-imidazole-4-carboxylate
Ethyl 5-methyl-1H-imidazole-4-carboxylate

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